

# Technical Support Center: Triglyceride Quantification Assays

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## Compound of Interest

Compound Name: 1,2-Dioleoyl-3-linoleoyl-rac-glycerol

Cat. No.: B10796200

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This guide provides troubleshooting assistance and answers to frequently asked questions for researchers encountering issues with calibration curves in triglyceride quantification experiments.

## Troubleshooting Guide

This section addresses specific problems you may encounter with your calibration curve.

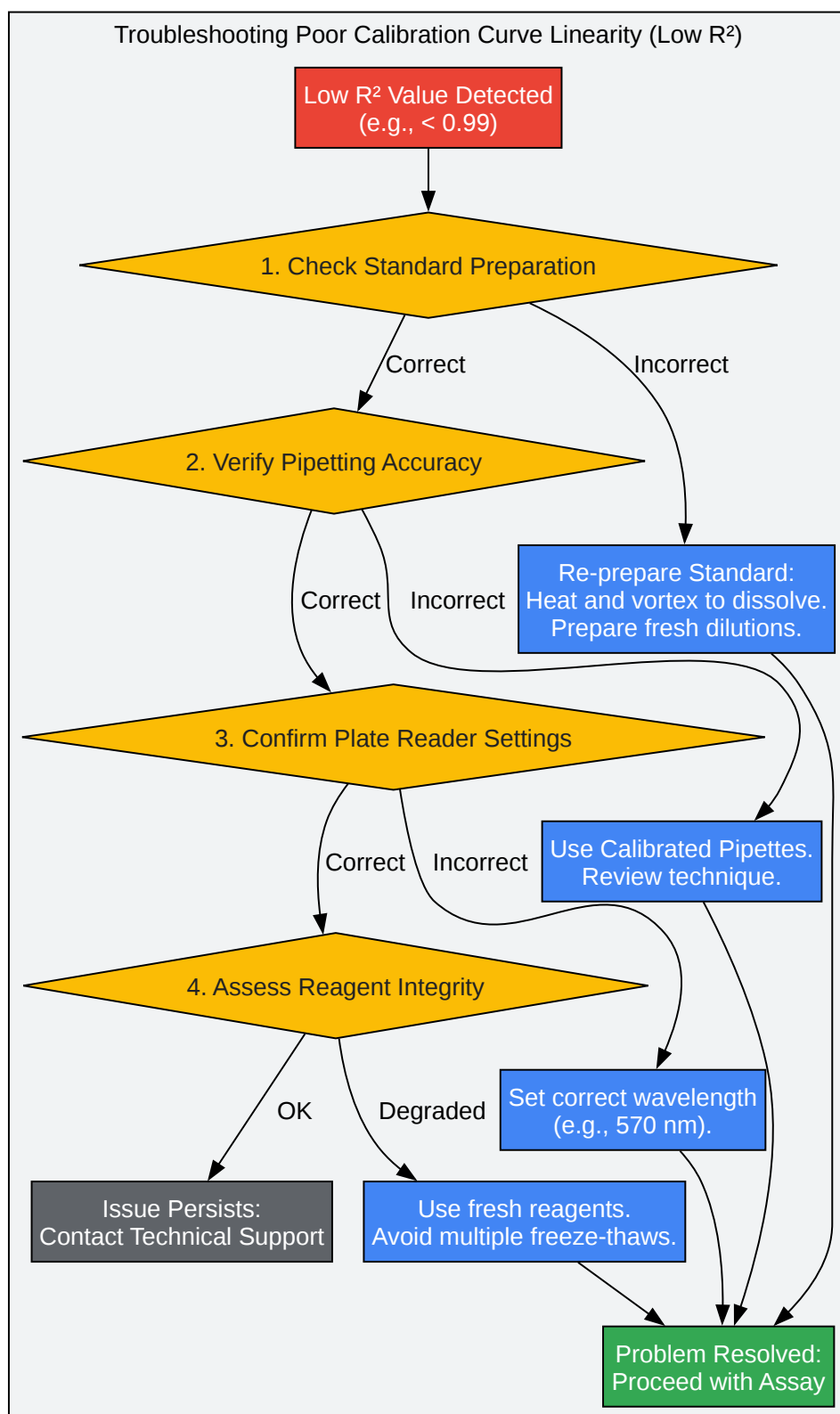
### Question: My calibration curve has poor linearity ( $R^2$ value $< 0.99$ ). What should I do?

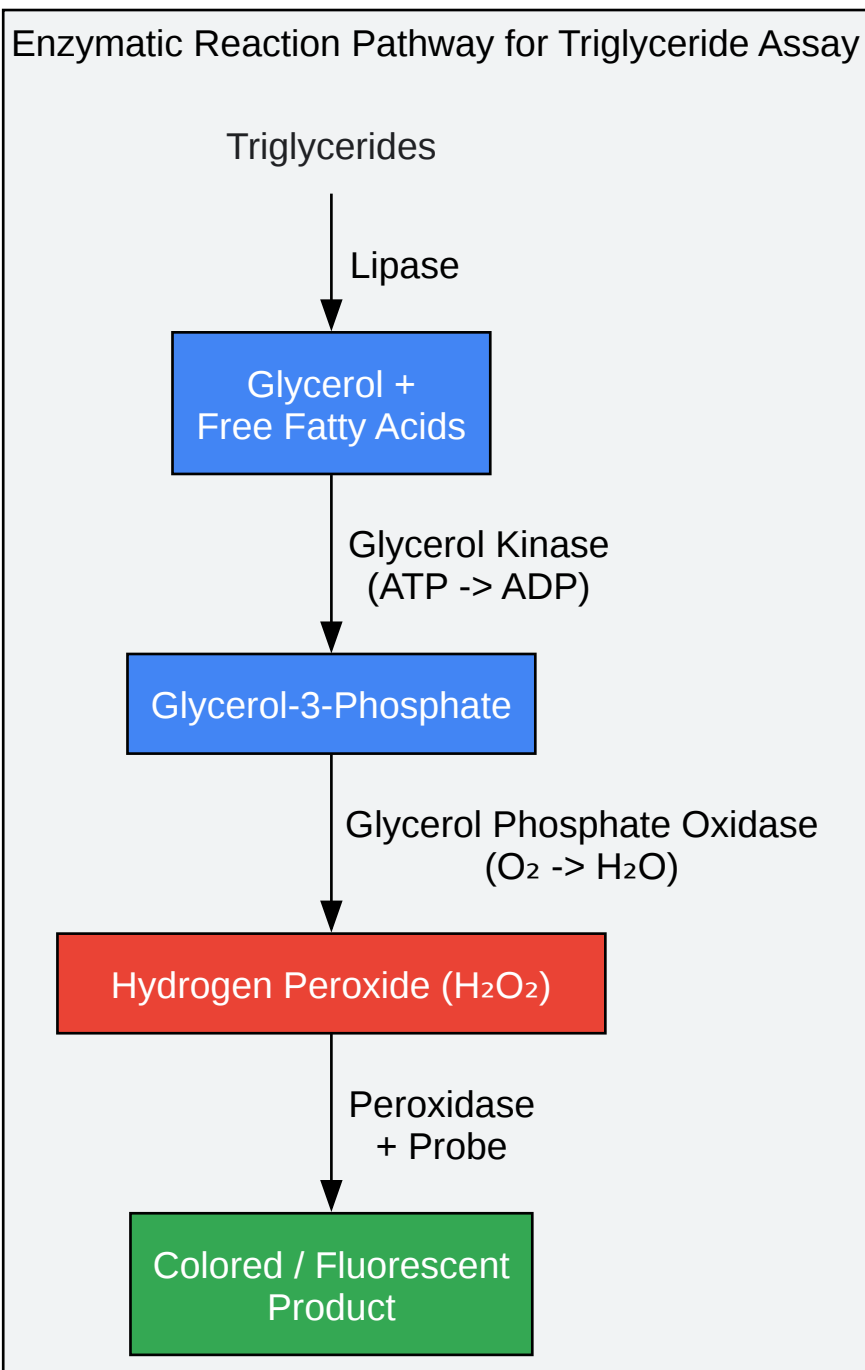
Answer: A low coefficient of determination ( $R^2$ ) indicates that the data points do not closely fit the linear regression model, suggesting inaccuracy in the standard curve.

Potential Causes and Solutions:

Potential Cause	Recommended Solution
Improper Standard Preparation	The triglyceride standard may have separated from its aqueous phase during frozen storage. <a href="#">[1]</a> <a href="#">[2]</a> Ensure it is completely redissolved by heating in an 80-100°C water bath for 1 minute, vortexing for 30 seconds until the solution is clear, and repeating if necessary. <a href="#">[1]</a> <a href="#">[2]</a>
Pipetting Errors	Inaccurate or inconsistent pipetting when preparing the serial dilutions for the standards can introduce significant error. Use calibrated pipettes and ensure proper technique.
Incorrect Wavelength	Reading the plate at the wrong wavelength will lead to inaccurate absorbance or fluorescence values. Verify the plate reader settings match the assay requirements (e.g., ~570 nm for colorimetric assays). <a href="#">[2]</a> <a href="#">[3]</a>
Extended Incubation Time	Over-incubation can lead to signal saturation, especially at higher concentrations, causing the curve to plateau and lose linearity. Adhere strictly to the incubation times specified in your protocol.
Reagent Degradation	Reagents, especially enzymes, can lose activity if not stored correctly or if they have undergone multiple freeze-thaw cycles. <a href="#">[3]</a> Use fresh reagents or aliquots that have been stored properly at -20°C. <a href="#">[1]</a> <a href="#">[3]</a>

A troubleshooting workflow for linearity issues is provided below.





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## References

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